6-Carboxy-DCF DA

Description

BenchChem offers high-quality 6-Carboxy-DCF DA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Carboxy-DCF DA including the price, delivery time, and more detailed information at info@benchchem.com.

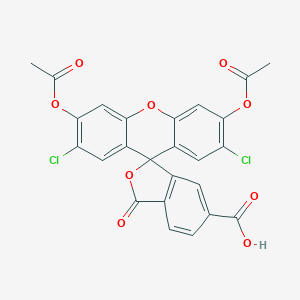

Structure

3D Structure

Properties

IUPAC Name |

3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H14Cl2O9/c1-10(28)33-21-8-19-15(6-17(21)26)25(14-5-12(23(30)31)3-4-13(14)24(32)36-25)16-7-18(27)22(34-11(2)29)9-20(16)35-19/h3-9H,1-2H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCNONRRKVDBQRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)O)C(=O)O4)Cl)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H14Cl2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201113383 | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

529.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144489-10-1 | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144489-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3′,6′-Bis(acetyloxy)-2′,7′-dichloro-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthene]-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201113383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Definitive Guide to 6-Carboxy-DCF DA: Unraveling the Mechanism and Mastering the Measurement of Cellular Reactive Oxygen Species

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular signaling and pathology, the role of reactive oxygen species (ROS) has evolved from that of a mere metabolic byproduct to a critical modulator of physiological and pathophysiological processes.[1] The ability to accurately detect and quantify these transient and highly reactive molecules is paramount for advancing our understanding of numerous human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Among the arsenal of available tools, 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) has emerged as a widely utilized fluorescent probe for the direct measurement of the cellular redox state.[1]

This guide provides a comprehensive exploration of the core mechanism of 6-Carboxy-DCF DA, offering not just a protocol but a foundational understanding of the probe's behavior within the complex cellular milieu. By delving into the causality behind experimental choices and embracing a self-validating system of protocols, this document aims to empower researchers to generate robust and reproducible data in their quest to unravel the multifaceted roles of ROS.

The Foundational Chemistry: How 6-Carboxy-DCF DA Illuminates Oxidative Stress

At its core, 6-Carboxy-DCF DA is a chemically modified and cell-permeant derivative of fluorescein.[2][3][4] In its native state, it is non-fluorescent and readily crosses the cell membrane due to the presence of two acetate groups, which increase its lipophilicity.[3] The journey from a silent probe to a vibrant reporter of oxidative stress involves a two-step intracellular activation process.

Step 1: Intracellular Trapping via Esterase Cleavage

Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups from the 6-Carboxy-DCF DA molecule.[3][5][6][7] This enzymatic reaction yields 6-carboxy-2',7'-dichlorodihydrofluorescein (6-Carboxy-DCFH), a polar and membrane-impermeant molecule. The addition of the carboxyl group at the 6-position provides additional negative charges, which significantly enhances its retention within the cell compared to its non-carboxylated counterpart, DCFH-DA.[5][7][8] This improved cellular retention is a key advantage, allowing for longer observation periods and more stable measurements.[8][9]

Step 2: ROS-Mediated Oxidation and Fluorescence Activation

The trapped, non-fluorescent 6-Carboxy-DCFH is the active sensor for ROS. In the presence of various reactive oxygen species, including hydroxyl radicals, peroxyl radicals, and the peroxynitrite anion, 6-Carboxy-DCFH undergoes oxidation.[9][10][11] This oxidation converts the molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF).[2][3][6][10] The resulting fluorescence is a direct indicator of the level of intracellular ROS.

Figure 1: The two-step mechanism of 6-Carboxy-DCF DA activation within the cell.

Spectral Properties and Detection

The oxidized product, 6-Carboxy-DCF, exhibits distinct spectral characteristics that are crucial for its detection.

| Property | Value | Source |

| Excitation Maximum | ~495-504 nm | [2][3][5] |

| Emission Maximum | ~525-533 nm | [2][3][5] |

| Fluorescence Quantum Yield | 0.79 | [3] |

| Molar Extinction Coefficient (ε) | 83,500 L⋅mol⁻¹⋅cm⁻¹ | [3] |

These spectral properties make 6-Carboxy-DCF compatible with standard fluorescence detection systems, including fluorescence microscopy, flow cytometry, and microplate readers, typically using the FITC/GFP filter set.[3][5][6]

A Validated Protocol for Cellular ROS Detection

The following protocol provides a robust framework for the use of 6-Carboxy-DCF DA in cultured cells. It is essential to empirically determine the optimal conditions for each specific cell type and experimental setup.

Reagent Preparation and Handling

-

Stock Solution: Prepare a 1-10 mM stock solution of 6-Carboxy-DCF DA in high-quality, anhydrous dimethyl sulfoxide (DMSO) or ethanol.[12] Store the stock solution in small aliquots at -20°C, protected from light and moisture, as the probe is susceptible to oxidation.[8]

-

Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 1-10 µM in a serum-free medium or phosphate-buffered saline (PBS).[9][12][13] It is critical to prepare the working solution fresh and not to store it, as it can oxidize over time.[3] Avoid using media containing phenol red, as it can contribute to background fluorescence.[14][15]

Step-by-Step Experimental Workflow

Figure 2: A generalized experimental workflow for measuring cellular ROS with 6-Carboxy-DCF DA.

-

Cell Seeding: Seed cells at an appropriate density in the desired format (e.g., 96-well plate for plate reader analysis, glass-bottom dishes for microscopy, or flasks for flow cytometry). Allow cells to adhere and reach the desired confluency.

-

Cell Washing: Gently wash the cells once or twice with a warm, serum-free medium or PBS to remove any residual serum, which may contain esterase activity.[3]

-

Probe Loading: Add the freshly prepared 6-Carboxy-DCF DA working solution to the cells.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C in the dark to allow for probe uptake and deacetylation.[6][12][13] The optimal incubation time can vary between cell types and should be determined empirically.[15]

-

Post-Loading Wash: Gently wash the cells with a serum-free medium or PBS to remove any extracellular probe.

-

Experimental Treatment: Apply the experimental treatments (e.g., ROS inducers as positive controls, antioxidants as negative controls, or test compounds).

-

Fluorescence Measurement: Measure the fluorescence intensity using an appropriate instrument with excitation and emission wavelengths set around 495 nm and 529 nm, respectively.[4] For kinetic studies, measurements can be taken at multiple time points.

Essential Controls for a Self-Validating Assay

To ensure the integrity of the data, the inclusion of appropriate controls is non-negotiable.

-

Unstained Control: Cells that have not been loaded with the probe to determine the background autofluorescence.

-

Positive Control: Cells treated with a known ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP), to confirm that the probe is responsive to oxidative stress.[11]

-

Negative Control: Cells pre-treated with an antioxidant, such as N-acetylcysteine (NAC), before the addition of the ROS inducer to demonstrate the specificity of the signal.

-

Vehicle Control: Cells treated with the same solvent used to dissolve the test compounds to account for any effects of the vehicle itself.

Navigating the Caveats: Limitations and Troubleshooting

While 6-Carboxy-DCF DA is a powerful tool, it is not without its limitations. A thorough understanding of these potential pitfalls is crucial for accurate data interpretation.

| Issue | Causality | Mitigation Strategy |

| Probe Leakage | Although improved by the carboxyl group, some leakage of the deacetylated probe can still occur, especially during long-term experiments. | Optimize incubation times and perform measurements promptly after treatment. |

| Photo-oxidation | The probe can be oxidized by light, leading to a false-positive signal. | Protect the probe and stained cells from light as much as possible. Use minimal excitation light during microscopy. |

| Lack of Specificity | 6-Carboxy-DCF DA reacts with a broad range of ROS and is not specific to any single species.[11] | Use more specific probes in parallel if the identification of a particular ROS is required. |

| Interference from Cellular Components | The oxidation of DCFH can be influenced by cellular peroxidases and other enzymes, not just direct ROS interaction. | Be cautious when interpreting results and consider the cellular context. |

| Dye Overloading | High intracellular concentrations of the probe can lead to fluorescence quenching.[16] | Titrate the probe concentration to find the optimal working range for your cell type.[16] |

Expanding the Toolkit: Alternative Probes for ROS Detection

For researchers seeking to investigate specific types of ROS or to overcome some of the limitations of DCF-based probes, several alternatives are available.

-

MitoSOX™ Red: A mitochondrial-targeted probe for the specific detection of superoxide.

-

Dihydroethidium (DHE): A probe that is relatively specific for superoxide.[6]

-

CellROX™ Deep Red: A probe that emits in the far-red spectrum, making it suitable for use in cells with GFP expression.[16]

-

Aminophenyl Fluorescein (APF) and Hydroxyphenyl Fluorescein (HPF): These probes offer greater selectivity for specific ROS, such as hydroxyl radical and peroxynitrite, and are more resistant to photo-oxidation compared to DCFH-DA.[11]

Conclusion: A Foundation for Rigorous ROS Research

6-Carboxy-DCF DA remains a valuable and accessible tool for the assessment of global cellular oxidative stress. Its enhanced cellular retention and straightforward detection make it a workhorse in many laboratories. However, its effective use requires more than just following a protocol; it demands a deep understanding of its mechanism of action, its limitations, and the critical importance of rigorous, self-validating experimental design. By embracing the principles outlined in this guide, researchers can confidently wield this probe to generate high-quality, reproducible data, thereby advancing our collective understanding of the intricate role of reactive oxygen species in health and disease.

References

-

JoVE. (2017). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Retrieved from [Link]

-

Lukiw, W. J., et al. (2010). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 11(2), 615-625. [Link]

-

Dojindo Laboratories. (2022, August 8). ROS Assay Kit -Photo-oxidation Resistant DCFH-DA-. [Video]. YouTube. [Link]

-

JoVE. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining. [Video]. YouTube. [Link]

-

Pustylnikov, S., et al. (2022). Mitochondrial Adaptations Underlying Tetraploidization in Human Cancer, Fungal, and Yeast Models. Biology, 11(1), 108. [Link]

-

BenchSci. (2015, December 3). Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. Retrieved from [Link]

-

ResearchGate. (2012, October 25). What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture?. Retrieved from [Link]

-

LeBel, C. P., et al. (1992). Measurement of hydroperoxide formation in brain and other tissues by the 2',7'-dichlorofluorescin diacetate assay. Free Radical Biology and Medicine, 12(3), 241-248. [Link]

Sources

- 1. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 2. 6-Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein), 247044-02-6 | BroadPharm [broadpharm.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. abpbio.com [abpbio.com]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. doc.abcam.com [doc.abcam.com]

- 11. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. biocompare.com [biocompare.com]

- 13. mdpi.com [mdpi.com]

- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 15. researchgate.net [researchgate.net]

- 16. Carboxy-H2DCFDA (general oxidative stress indicator) - FAQs [thermofisher.com]

An In-Depth Technical Guide to 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) for Cellular Reactive Oxygen Species (ROS) Measurement

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 6-Carboxy-DCF DA, a key fluorescent probe for the quantification of intracellular reactive oxygen species (ROS). We will delve into its mechanism of action, provide validated experimental protocols, and discuss critical technical considerations to ensure data integrity and reproducibility.

Introduction: The Role of 6-Carboxy-DCF DA in Oxidative Stress Research

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide anions, hydroxyl radicals, and hydrogen peroxide.[1][2] While they play roles in normal physiological cell processes at low concentrations, excessive ROS production overwhelms the cell's antioxidant defenses, leading to a state of oxidative stress.[3] This imbalance is implicated in a host of pathological conditions, from cancer and inflammation to neurodegenerative diseases.[3]

Accurate measurement of intracellular ROS is therefore fundamental to understanding disease mechanisms and evaluating the efficacy of novel therapeutics. 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA), and its related family of DCF probes, are among the most widely used tools for this purpose.[3][4][5] This cell-permeant molecule provides a robust method for detecting and quantifying changes in the overall redox state of living cells.[6][7]

The Underlying Chemistry: Mechanism of Action

The functionality of 6-Carboxy-DCF DA relies on a sequential two-step process involving passive diffusion, enzymatic cleavage, and oxidation. Understanding this cascade is critical for proper experimental design and data interpretation.

-

Cellular Uptake: The diacetate form (6-Carboxy-DCF DA) is an uncharged, lipophilic molecule that readily diffuses across the plasma membrane into the cell's cytoplasm.[1][6]

-

Esterase Cleavage: Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups.[1][3][6] This hydrolysis reaction unmasks the carboxyl groups, transforming the molecule into the non-fluorescent 6-carboxy-2',7'-dichlorodihydrofluorescein (Carboxy-H2DCF). This new form is polar and now carries additional negative charges, which significantly improves its retention within the cytoplasm compared to non-carboxylated versions like H2DCFDA.[4][6][8]

-

ROS-Mediated Oxidation: In the presence of various ROS and peroxidases, the reduced Carboxy-H2DCF is oxidized.[1][3] This oxidation converts the molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (Carboxy-DCF).[4][6]

-

Fluorescence Detection: The resulting Carboxy-DCF emits a bright green fluorescence when excited by light at the appropriate wavelength.[1][3] The intensity of this fluorescence is directly proportional to the amount of ROS present within the cell.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. doc.abcam.com [doc.abcam.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. abpbio.com [abpbio.com]

- 5. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

fluorescence properties of 6-Carboxy-DCF DA

An In-depth Technical Guide to the Fluorescence Properties and Application of 6-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (6-Carboxy-DCF DA)

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 6-Carboxy-DCF DA, a pivotal tool for the detection of intracellular reactive oxygen species (ROS). Designed for researchers, scientists, and drug development professionals, this document delves into the core principles of the probe's mechanism, its fluorescence properties, and provides detailed, field-proven protocols for its successful application.

Introduction: The Role of 6-Carboxy-DCF DA in ROS Detection

Reactive oxygen species (ROS) are a group of chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂), superoxide (O₂⁻), and hydroxyl radicals (•OH). While essential for various signaling pathways, their overproduction leads to oxidative stress, a condition implicated in numerous pathologies including cancer, neurodegenerative diseases, and cardiovascular disorders. Consequently, the accurate measurement of intracellular ROS is fundamental to understanding cellular health and disease.

6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) is a chemically-modified fluorescein derivative widely used for detecting and quantifying intracellular ROS. Its popularity stems from its cell-permeability and its ability to become highly fluorescent upon oxidation, providing a robust signal for analysis by fluorescence microscopy, flow cytometry, and plate-based assays.

The Two-Stage Mechanism of Action

The functionality of 6-Carboxy-DCF DA as an ROS probe is contingent upon a two-step intracellular activation process. Understanding this mechanism is critical for proper experimental design and data interpretation.

Step 1: Deacetylation by Intracellular Esterases The "DA" moiety (diacetate) renders the molecule lipophilic and cell-permeable. Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups. This hydrolysis reaction transforms the non-fluorescent 6-Carboxy-DCF DA into 6-carboxy-2',7'-dichlorodihydrofluorescein (DCFH). The resulting carboxyl groups make the molecule polar and effectively trap it within the cell, a key feature for minimizing probe leakage during experiments.

Step 2: Oxidation by Reactive Oxygen Species The trapped, non-fluorescent DCFH is then susceptible to oxidation by various ROS, primarily hydrogen peroxide (H₂O₂) in the presence of peroxidases, hydroxyl radicals (•OH), and peroxynitrite (ONOO⁻). This oxidation converts DCFH into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF), which emits a bright green fluorescence upon excitation. The intensity of this fluorescence is directly proportional to the level of ROS within the cell.

Caption: Mechanism of 6-Carboxy-DCF DA activation.

Spectroscopic and Physicochemical Properties

The utility of any fluorescent probe is defined by its quantitative photophysical characteristics. The key properties of 6-Carboxy-DCF DA and its fluorescent product, 6-Carboxy-DCF, are summarized below.

| Property | Value | Notes |

| Molecular Formula | C₂₅H₁₆Cl₂O₇ | For 6-Carboxy-DCF DA |

| Molecular Weight | 507.3 g/mol | For 6-Carboxy-DCF DA |

| Excitation Maximum (Ex) | ~495 nm | For the oxidized product, 6-Carboxy-DCF |

| Emission Maximum (Em) | ~525 nm | For the oxidized product, 6-Carboxy-DCF |

| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | At 495 nm for 6-Carboxy-DCF |

| Form | White to off-white solid | |

| Solubility | DMSO | Prepare concentrated stock solutions in anhydrous DMSO. |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent, pH, and instrument settings. It is always recommended to perform a spectral scan on your specific instrument.

Detailed Experimental Protocol for Cell-Based ROS Assays

This protocol provides a robust workflow for measuring intracellular ROS in adherent mammalian cells.

Reagent Preparation

-

Probe Stock Solution (10 mM):

-

Allow the vial of 6-Carboxy-DCF DA powder to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of 6-Carboxy-DCF DA in high-quality, anhydrous DMSO. For example, dissolve 1 mg of the probe (MW ~507.3) in 197 µL of DMSO.

-

Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Loading Buffer:

-

Use a simple, serum-free buffer such as Hank's Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).

-

Causality: Serum contains esterase activity that can hydrolyze the probe extracellularly. Furthermore, phenol red, present in many culture media, is a pH indicator with its own fluorescent properties that can interfere with the assay. Using a simple, colorless, serum-free buffer minimizes this background noise.

-

-

Controls:

-

Positive Control: Prepare a working solution of a known ROS inducer. A common choice is Tert-butyl hydroperoxide (TBHP) at a final concentration of 50-200 µM or H₂O₂ at 100-500 µM.

-

Negative Control: Prepare a working solution of an antioxidant. N-acetylcysteine (NAC) at a final concentration of 1-5 mM is a standard choice. Pre-incubating cells with NAC before adding the ROS inducer should quench the signal.

-

Experimental Workflow

Caption: General workflow for intracellular ROS detection.

Step-by-Step Methodology

-

Cell Seeding: Seed cells in the desired format (e.g., 96-well black, clear-bottom plate for plate reader assays; glass-bottom dishes for microscopy) and allow them to adhere overnight under normal culture conditions.

-

Reagent Equilibration: On the day of the experiment, warm the Loading Buffer and other required solutions to 37°C. Thaw an aliquot of the 10 mM 6-Carboxy-DCF DA stock solution.

-

Probe Loading:

-

Aspirate the culture medium from the cells.

-

Wash the cells once with warm Loading Buffer.

-

Prepare the final working solution of 6-Carboxy-DCF DA by diluting the 10 mM stock into the warm Loading Buffer. A final concentration range of 5-25 µM is typical. The optimal concentration must be determined empirically for each cell type.

-

Add the probe-containing Loading Buffer to the cells.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Wash:

-

Aspirate the loading solution.

-

Wash the cells twice with warm Loading Buffer to remove any extracellular probe that was not taken up or was hydrolyzed externally.

-

-

Treatment and Incubation:

-

Add your test compounds, positive control (e.g., TBHP), and negative control treatments (prepared in Loading Buffer) to the respective wells.

-

Incubate for the desired treatment period (e.g., 30 minutes to 4 hours), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence intensity using a fluorescence plate reader, flow cytometer, or fluorescence microscope.

-

Use filter sets appropriate for fluorescein or GFP (Ex/Em ≈ 495/525 nm).

-

Critical Considerations and Self-Validating Protocols

To ensure the trustworthiness of your results, it is imperative to acknowledge the limitations of the probe and incorporate appropriate controls.

-

Probe Specificity: While widely used as an H₂O₂ sensor, DCFH can be oxidized by other ROS and reactive nitrogen species (RNS), such as peroxynitrite. It is more accurate to describe the probe as an indicator of general oxidative stress rather than attributing the signal to a single species without further validation.

-

Photostability: The oxidized product, 6-Carboxy-DCF, is susceptible to photobleaching. More importantly, the probe itself can be photo-oxidized by high-intensity light, leading to artifactual fluorescence. All incubation steps should be performed in the dark, and light exposure during imaging should be minimized.

-

Enzymatic vs. Non-Enzymatic Oxidation: The oxidation of DCFH can be influenced by intracellular components like peroxidases and cytochromes. The observed signal is a composite of multiple cellular activities, not just a simple chemical reaction with ROS.

-

Essential Controls: A self-validating protocol must include:

-

Unloaded Cells: To measure the baseline autofluorescence of the cells under treatment conditions.

-

Loaded, Untreated Cells: To establish the basal level of ROS in the cell model.

-

Positive Control: To confirm that the probe and cellular machinery are responsive to a known oxidative stressor.

-

Negative Control (Antioxidant): To validate that the signal observed from the positive control or test compound is indeed due to ROS and can be scavenged.

-

Conclusion

6-Carboxy-DCF DA remains a valuable and accessible tool for the assessment of intracellular oxidative stress. By understanding its two-stage activation mechanism, respecting its spectroscopic properties, and implementing rigorously controlled experimental protocols, researchers can generate reliable and insightful data. The key to success lies not in simply following steps, but in comprehending the causality behind each manipulation, from the choice of buffer to the inclusion of essential controls, thereby ensuring the scientific integrity of the findings.

References

-

Hempel, S. L., Buettner, G. R., O'Malley, Y. Q., Wessels, D. A., & Flaherty, D. M. (1999). Dihydrofluorescein diacetate is superior for detecting intracellular hydrogen peroxide: comparison to 2',7'-dichlorodihydrofluorescein diacetate, 5(and 6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate, and dihydrorhodamine 123. Free Radical Biology and Medicine. [Link]

-

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS using oxidized DCFDA and flow-cytometry. In Myeloid-derived suppressor cells (pp. 57-72). Humana Press. Book Chapter. [Link]

The Intricacies of Intracellular ROS Detection: A Technical Guide to the Spectral Characteristics of Oxidized 6-Carboxy-DCF DA

For researchers, scientists, and drug development professionals venturing into the complex world of cellular oxidative stress, the selection of an appropriate detection methodology is paramount. This guide provides an in-depth exploration of 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA), a widely utilized fluorescent probe for the detection of reactive oxygen species (ROS). We will delve into its core spectral characteristics, the underlying chemical principles, and a robust, field-proven protocol designed for scientific integrity and reproducibility.

Foundational Principles: From a Non-Fluorescent Precursor to a Vibrant Reporter

6-Carboxy-DCF DA is a chemically modified, cell-permeant derivative of fluorescein. In its initial state, it is non-fluorescent. The utility of this molecule as an intracellular ROS indicator hinges on a two-step activation process.[1][2]

Firstly, the diacetate (DA) groups render the molecule lipophilic, allowing it to passively diffuse across the cell membrane. Once inside the cell, intracellular esterases cleave the acetate groups, transforming the molecule into 6-Carboxy-2',7'-dichlorodihydrofluorescein (6-Carboxy-DCFH). This deacetylation process introduces negative charges, which significantly improves the molecule's retention within the cytosol.[1][2]

Secondly, the now-trapped 6-Carboxy-DCFH can be oxidized by a variety of reactive oxygen and nitrogen species (ROS/RNS). This oxidation event converts the non-fluorescent molecule into the highly fluorescent 6-carboxy-2',7'-dichlorofluorescein (6-carboxy-DCF).[2][3] The intensity of the green fluorescence emitted is directly proportional to the level of specific ROS within the cell.[4]

It is crucial to understand that 6-Carboxy-DCFH does not directly react with hydrogen peroxide (H₂O₂). Instead, its oxidation is mediated by stronger oxidizing species such as hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and hypochlorous acid (HOCl).[2] This makes it a general, albeit not entirely specific, indicator of cellular oxidative stress.

Spectral Profile of Oxidized 6-Carboxy-DCF

The heart of any fluorescent assay lies in the spectral properties of the fluorophore. For the oxidized form, 6-carboxy-DCF, these characteristics are well-defined and are critical for accurate measurement and experimental design.

| Parameter | Value | Source |

| Excitation Maximum (λex) | ~504 nm | [2][5] |

| Emission Maximum (λem) | ~525 nm | [2][5] |

| Molar Extinction Coefficient (ε) | 83,500 L·mol⁻¹·cm⁻¹ | [5] |

| Fluorescence Quantum Yield (Φ) | 0.79 | [5] |

The excitation and emission spectra of 6-carboxy-DCF are situated in the green region of the visible spectrum, making it compatible with standard fluorescence microscopy and flow cytometry setups, typically using a 488 nm laser line for excitation.

A Self-Validating Experimental Workflow for Robust ROS Detection

The following protocol is designed to be a self-validating system, incorporating essential controls to ensure the trustworthiness of the generated data.

Reagent Preparation and Handling

-

6-Carboxy-DCF DA Stock Solution: Prepare a 10 mM stock solution by dissolving the lyophilized powder in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. It is imperative to use a freshly prepared working solution for each experiment, as the probe can auto-oxidize over time, leading to high background fluorescence.[3]

-

Working Solution: On the day of the experiment, dilute the 10 mM stock solution in pre-warmed, serum-free cell culture medium to a final working concentration, typically between 5 and 25 µM.[6] The optimal concentration should be determined empirically for each cell type to maximize signal-to-noise ratio while minimizing cellular toxicity.

Cellular Staining and ROS Induction

The following workflow is designed to ensure accurate and reproducible results.

Figure 1. A streamlined workflow for intracellular ROS detection using 6-Carboxy-DCF DA.

Step-by-Step Methodology:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well black, clear-bottom plates for plate reader assays) and allow them to adhere and reach the desired confluency.[7]

-

Washing: Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) to remove any residual serum, which can contain esterases that hydrolyze the probe extracellularly.[8][9]

-

Probe Loading: Incubate the cells with the 6-Carboxy-DCF DA working solution for 30-60 minutes at 37°C in the dark.[9]

-

Post-Loading Wash: Remove the loading solution and wash the cells twice with pre-warmed, serum-free medium to remove any excess probe that has not been taken up by the cells.[9]

-

Experimental Treatment: Add your experimental compounds (e.g., potential ROS inducers or inhibitors) to the cells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate time intervals using a fluorescence plate reader, microscope, or flow cytometer with excitation and emission wavelengths of approximately 504 nm and 525 nm, respectively.

Essential Controls for Data Integrity

To ensure the validity of your results, the inclusion of proper controls is non-negotiable.

-

Negative Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve your experimental compounds. This provides a baseline level of ROS.

-

Positive Control: Cells treated with a known ROS inducer, such as tert-butyl hydroperoxide (TBHP) or pyocyanin.[6][8] This confirms that the probe is working as expected in your cell system.

-

Cell-Free Control: A well containing the 6-Carboxy-DCF DA working solution and your experimental compound, but no cells. This is critical to identify any direct chemical interaction between your compound and the probe that could lead to false-positive results.[1]

Navigating the Pitfalls: Potential Artifacts and Limitations

While 6-Carboxy-DCF DA is a powerful tool, it is not without its limitations. A thorough understanding of these potential pitfalls is essential for accurate data interpretation.

-

Lack of Specificity: As mentioned, 6-Carboxy-DCFH is oxidized by a range of ROS and RNS, making it a general indicator of oxidative stress.[2][4] It is not specific for any single reactive species.

-

Photo-oxidation: The probe can be susceptible to photo-oxidation, leading to an artificial increase in fluorescence. It is crucial to minimize exposure to light during the experiment.

-

Autoxidation: The deacetylated probe can undergo autoxidation, contributing to background fluorescence. This can be minimized by using freshly prepared reagents.[3]

-

Cellular Efflux: Although the carboxyl groups improve retention, some cell types may still actively transport the probe out of the cell.

-

Interference from Cellular Components: Heme proteins and peroxidases within the cell can also contribute to the oxidation of 6-Carboxy-DCFH.[2]

-

Compound-Specific Artifacts: Certain experimental compounds can directly interact with the probe, leading to fluorescence changes that are independent of cellular ROS production.[1]

Concluding Remarks: A Tool for Insightful Research

6-Carboxy-DCF DA remains a valuable and accessible tool for the assessment of intracellular oxidative stress. Its utility is maximized when researchers approach its application with a comprehensive understanding of its chemical and spectral properties, a meticulously designed and controlled experimental protocol, and a critical awareness of its limitations. By adhering to the principles and methodologies outlined in this guide, scientists and drug development professionals can confidently generate robust and reproducible data, paving the way for significant advancements in their respective fields.

References

-

Eruslanov, E., & Kusmartsev, S. (2010). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. In Advanced Protocols in Oxidative Stress II (pp. 57-72). Humana Press. Available at: [Link]

- Gomes, A., Fernandes, E., & Lima, J. L. (2005). Fluorescence probes used for detection of reactive oxygen species. Journal of biochemical and biophysical methods, 65(2-3), 45–80.

-

Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. Available at: [Link]

- LeBel, C. P., Ischiropoulos, H., & Bondy, S. C. (1992). Evaluation of the probe 2',7'-dichlorofluorescin as an indicator of reactive oxygen species formation and oxidative stress. Chemical research in toxicology, 5(2), 227–231.

-

Lukiw, W. J., & Pogue, A. I. (2012). Metal-sulfate induced generation of ROS in human brain cells: detection using an isomeric mixture of 5- and 6-carboxy-2',7'-dichlorofluorescein diacetate (carboxy-DCFDA) as a cell permeant tracer. International journal of molecular sciences, 13(8), 9615–9626. Available at: [Link]

-

Riaz, A., & Lukiw, W. J. (2015). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. ResearchGate. Available at: [Link]

- Wrona, M., & Wardman, P. (2006). The reactivity of 2',7'-dichlorodihydrofluorescein with reactive oxygen and nitrogen species: a laser flash photolysis and pulse radiolysis study. Free radical biology & medicine, 40(11), 2056–2065.

-

Xue, X. (2023, July 27). ROS Detection in Adherent Cells via DCFH DA Staining [Video]. YouTube. Available at: [Link]

-

Arigo Biolaboratories. (n.d.). Intracellular ROS Assay Kit (Fluorometric) ARG81192. Retrieved from [Link]

-

Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Retrieved from [Link]

Sources

- 1. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lumiprobe.com [lumiprobe.com]

- 6. bioquochem.com [bioquochem.com]

- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. arigobio.com [arigobio.com]

Methodological & Application

Application Notes: Intracellular ROS Detection with 6-Carboxy-DCF DA

A Senior Application Scientist's Guide to Loading Buffers, Incubation Times, and Best Practices

Foundational Principles: Measuring Reactive Oxygen Species (ROS)

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, such as superoxide anions, hydroxyl radicals, and hydrogen peroxide. Once viewed merely as toxic byproducts of aerobic metabolism, ROS are now understood to be critical players in a host of physiological cell signaling pathways. However, an imbalance leading to excessive ROS accumulation—a state known as oxidative stress—is a key contributor to numerous pathological conditions, including cancer, inflammation, and neurodegenerative diseases.

Accurately quantifying intracellular ROS is therefore fundamental to understanding both normal physiology and disease pathogenesis. 6-Carboxy-2',7'-Dichlorodihydrofluorescein Diacetate (6-Carboxy-DCF DA) is a robust and reliable cell-permeant probe designed for the detection of general oxidative stress within living cells.

The Underlying Mechanism: From Non-Fluorescent to Highly Fluorescent

The functionality of 6-Carboxy-DCF DA is a multi-step intracellular process. Understanding this mechanism is crucial for designing a valid experiment and correctly interpreting the results.

-

Passive Diffusion : The probe, in its diacetate form (6-Carboxy-DCF DA), is electrically neutral and lipophilic. This allows it to freely diffuse across the plasma membrane into the cell's cytoplasm.[1]

-

Intracellular Trapping via Deacetylation : Once inside the cell, ubiquitous intracellular esterases cleave the two acetate groups.[2] This enzymatic reaction converts the molecule into 6-Carboxy-2',7'-Dichlorodihydrofluorescein (6-Carboxy-DCFH), a polar molecule that is now trapped within the cell due to its acquired charge.[1][3]

-

The Advantage of the Carboxyl Group : The key innovation of 6-Carboxy-DCF DA over its predecessor (H2DCFDA) is the addition of a carboxyl group. This group provides additional negative charges to the deacetylated molecule, significantly improving its retention within the cell and reducing leakage that can confound results.[1][3]

-

ROS-Mediated Oxidation : The trapped 6-Carboxy-DCFH is non-fluorescent. In the presence of various ROS, it is rapidly oxidized to 6-Carboxy-2',7'-Dichlorofluorescein (6-Carboxy-DCF).[4]

-

Fluorescence Detection : 6-Carboxy-DCF is a highly fluorescent compound that emits a bright green signal upon excitation.[1] This increase in fluorescence intensity is directly proportional to the level of ROS within the cell and can be measured using fluorescence microscopy, a microplate reader, or flow cytometry.[4][5]

Experimental Design: The Causality Behind Key Choices

A successful ROS assay is a self-validating system. Each parameter must be chosen deliberately to ensure the final signal is a true representation of intracellular oxidative stress.

Reagent Preparation and Storage

-

Stock Solution : The probe is susceptible to oxidation and hydrolysis.[3] It should be dissolved in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[3] Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination.

-

Storage : Store the DMSO stock solution at -20°C, protected from light and moisture. A desiccator is recommended.[1]

-

Working Solution : The working loading buffer must be prepared fresh immediately before each experiment.[1][3] Gradual oxidation of the probe in aqueous buffer can lead to high background fluorescence.[1]

Loading Buffer Composition

The choice of buffer for diluting the DMSO stock to its final working concentration is critical.

-

Recommended Buffers : Use a simple physiological buffer such as Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).[3]

-

Avoid Serum : Do not perform the loading incubation in the presence of serum.[1][6] Serum contains esterase activity that can cleave the probe extracellularly, preventing it from entering the cells and increasing background noise.[1]

-

Avoid Phenol Red : If possible, use phenol red-free medium for the final treatment and measurement steps, as it can interfere with fluorescence readings.[7]

Optimizing Probe Concentration and Incubation Time

The optimal loading concentration and incubation time are highly dependent on the specific cell type and experimental conditions. It is imperative to empirically determine these parameters.

| Parameter | Recommended Starting Range | Rationale & Causality |

| Working Concentration | 1–10 µM | Too Low: Insufficient signal to overcome cellular autofluorescence. Too High: Can lead to cellular toxicity, artifacts from incomplete hydrolysis, and auto-oxidation, resulting in false positives.[8][9] |

| Incubation Time | 30–60 minutes | Too Short: Incomplete deacetylation by esterases, meaning the probe is not effectively trapped and will leak out of the cells.[9] Too Long: Increased risk of spontaneous probe oxidation (high background) and potential for dye compartmentalization or efflux by cellular pumps.[3][8] |

Step-by-Step Experimental Protocols

These protocols provide a validated starting point. Always optimize for your specific cell line and instrumentation.

Protocol 1: ROS Detection in Adherent Cells (Microplate or Microscopy)

This workflow is suitable for analysis with a fluorescence microplate reader or a fluorescence microscope.

-

Cell Seeding : Seed adherent cells in a 96-well black, clear-bottom plate (for plate reader) or on coverslips in a multi-well plate (for microscopy).[7] Culture until they reach the desired confluency (typically 70-80%).

-

Prepare Loading Buffer : Immediately before use, dilute the 6-Carboxy-DCF DA stock solution in pre-warmed (37°C), serum-free medium or HBSS to the desired final concentration (e.g., start with 5 µM).[7]

-

Cell Washing : Gently aspirate the culture medium from the wells. Wash the cells once with warm, serum-free medium or HBSS to remove any residual serum.

-

Loading : Add the prepared loading buffer to each well.

-

Incubation : Incubate the plate at 37°C for 30-45 minutes, protected from light.[5] This allows for probe uptake and deacetylation.

-

Wash : Aspirate the loading buffer and wash the cells twice with warm, serum-free medium or HBSS to remove any extracellular probe.

-

Treatment : Add your experimental compounds (e.g., ROS inducers or inhibitors) diluted in the appropriate medium (phenol red-free is recommended). Include necessary controls:

-

Negative Control : Vehicle-treated cells.

-

Positive Control : Cells treated with a known ROS inducer (e.g., 100 µM tert-butyl hydroperoxide (TBHP) or H₂O₂).[3]

-

Unstained Control : Cells not loaded with the probe to measure autofluorescence.

-

-

Measurement : Measure fluorescence immediately. For kinetic studies, take readings at regular intervals. For endpoint assays, measure after a predetermined treatment time (e.g., 1-4 hours).[6] Use excitation and emission wavelengths appropriate for 6-Carboxy-DCF.

| Instrument | Excitation (Ex) Wavelength | Emission (Em) Wavelength |

| Microplate Reader / Microscope | ~485-495 nm | ~520-535 nm |

| Flow Cytometer | 488 nm Laser | ~530/30 nm filter (e.g., FITC channel) |

| (Spectral data sourced from[5],[3],[1]) |

digraph "Adherent Cell Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 2: Workflow for ROS Detection in Adherent Cells", width=7.5, ratio=auto]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];// Nodes A[label="1. Seed Adherent Cells\nin Plate"]; B[label="2. Wash Cells\n(Remove Serum)"]; C [label="3. Load with 6-Carboxy-DCF DA\n(30-45 min, 37°C)"]; D [label="4. Wash Cells (x2)\n(Remove Extracellular Probe)"]; E [label="5. Add Experimental Treatments\n& Controls"]; F [label="6. Measure Fluorescence\n(Plate Reader / Microscope)"];

// Sequence A -> B -> C -> D -> E -> F; }

Protocol 2: ROS Detection in Suspension Cells (Flow Cytometry)

-

Cell Preparation : Harvest suspension cells and count them. Adjust the cell density to approximately 1 x 10⁶ cells/mL in a suitable serum-free medium or buffer.[8]

-

Prepare Loading Buffer : Freshly dilute the 6-Carboxy-DCF DA stock solution in the same serum-free medium to the desired final concentration (start with 5 µM).

-

Loading & Incubation : Add the loading buffer to the cell suspension. Incubate for 30 minutes at 37°C, protected from light, with occasional gentle mixing.[8]

-

Wash (Optional but Recommended) : Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and resuspend in fresh, warm buffer. This wash step reduces background from extracellular probe. Repeat once.

-

Treatment : Resuspend the loaded cells in medium containing your experimental treatments and controls.

-

Incubation : Incubate for the desired treatment period.

-

Analysis : Analyze the cells promptly on a flow cytometer using a 488 nm excitation laser and a standard green fluorescence emission filter (e.g., FITC or GFP channel).[8]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | 1. Aged or oxidized working solution.[1]2. Probe concentration too high.[8]3. Incomplete removal of extracellular probe.4. Loading in the presence of serum.[1][6] | 1. Always prepare the working solution fresh.2. Perform a concentration titration to find the optimal, lowest effective concentration.3. Ensure washing steps are performed thoroughly but gently.4. Always load cells in serum-free buffer (e.g., HBSS). |

| No/Low Signal with Positive Control | 1. Probe concentration too low.[8]2. Insufficient incubation time for de-esterification.3. Inactive probe (improper storage). | 1. Increase the probe concentration in a stepwise manner.2. Increase the loading incubation time (e.g., to 60 minutes).3. Use a fresh aliquot of the probe; ensure stock is stored at -20°C and desiccated. |

| High Well-to-Well Variability | 1. Inconsistent cell seeding density.[7]2. Edge effects in the microplate.[7]3. Photobleaching from excessive light exposure. | 1. Ensure a single-cell suspension before plating; allow plates to sit at room temperature for 20-30 min before incubation to ensure even settling.[7]2. Avoid using the outermost wells of the plate or fill them with sterile buffer/media to maintain humidity.3. Keep plates protected from light at all stages; minimize exposure during microscopy. |

References

-

A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol. Available at: [Link]

-

ROS Detection in Adherent Cells via DCFH DA Staining. (2023). YouTube. Available at: [Link]

-

What is the best or suitable protocol to detect the accumulation of reactive oxygen species in cell culture? (2012). ResearchGate. Available at: [Link]

-

Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader? (2019). ResearchGate. Available at: [Link]

-

Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. (2020). Antioxidants. Available at: [Link]

-

Evaluation of Reactive Oxygen Species (ROS) Generation in Cells Using DCFDA. (2015). BenchSci. Available at: [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. m.youtube.com [m.youtube.com]

- 5. doc.abcam.com [doc.abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Detection of Reactive Oxygen Species in Adherent Cells using 6-Carboxy-DCF DA

A Guide for Robust and Reliable Intracellular ROS Measurement

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of 6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) for the detection of intracellular Reactive Oxygen Species (ROS) in adherent cell cultures. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a robust and reproducible experimental design.

Introduction: The Double-Edged Sword of Reactive Oxygen Species

Reactive Oxygen Species (ROS) are a group of highly reactive, oxygen-containing molecules, including superoxide anions, hydroxyl radicals, and hydrogen peroxide, that are natural byproducts of cellular metabolism.[1][2] At physiological levels, ROS act as critical signaling molecules in various cellular processes. However, an imbalance between ROS production and the cell's antioxidant defense mechanisms leads to oxidative stress, a condition implicated in a wide range of pathologies such as cancer, neurodegenerative diseases, and inflammation.[3][4] Consequently, the accurate measurement of intracellular ROS is crucial for understanding disease mechanisms and for the development of novel therapeutics.

6-Carboxy-DCF DA is a widely utilized fluorescent probe for assessing total intracellular ROS levels.[2][4] Its popularity stems from its relative ease of use, high sensitivity, and cost-effectiveness.[2][3] This guide will provide a detailed protocol for its application in adherent cells, alongside critical insights for data interpretation and troubleshooting.

The Chemistry of Detection: Mechanism of 6-Carboxy-DCF DA Action

The functionality of 6-Carboxy-DCF DA as a ROS indicator relies on a two-step intracellular conversion process.[3][5]

-

Cellular Uptake and Deacetylation: The probe, in its diacetate form, is cell-permeable and readily diffuses across the cell membrane.[6][7] Once inside the cell, intracellular esterases cleave the acetate groups, transforming the molecule into the non-fluorescent and less membrane-permeable 6-Carboxy-2',7'-dichlorodihydrofluorescein (DCFH).[8][9] The carboxyl group on this version of the probe further aids in its retention within the cell.[10]

-

Oxidation to a Fluorescent Product: In the presence of various ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[5][7] This fluorescent product can be detected using standard fluorescence instrumentation.[7]

The following diagram illustrates the activation and detection pathway of 6-Carboxy-DCF DA.

Caption: Mechanism of 6-Carboxy-DCF DA for ROS detection.

Experimental Design: Key Considerations for a Self-Validating Assay

A well-designed experiment is critical for obtaining meaningful and reproducible data. The following elements should be incorporated into your experimental plan.

Controls are Non-Negotiable

-

Negative Control (Untreated Cells): This group is essential for establishing the basal level of ROS in your specific cell line under normal culture conditions.[11]

-

Positive Control (Induced Oxidative Stress): Treatment with a known ROS-inducing agent is crucial to validate that the probe and detection system are functioning correctly.[11][12] Common positive controls include tert-butyl hydroperoxide (TBHP) or menadione.[5][11] Exposure to room temperature for a short period can also induce stress and increase ROS production.[13]

-

Vehicle Control: If your experimental treatment involves a solvent (e.g., DMSO), a vehicle control group is necessary to account for any effects of the solvent on ROS production.

-

Cell-Free Control: To rule out artifacts from the direct interaction of your test compound with the DCF probe, it is advisable to perform a cell-free assay where the compound and probe are incubated together in the absence of cells.[14]

Optimizing Staining Conditions

The optimal concentration of 6-Carboxy-DCF DA and the incubation time can vary between cell lines.[9] It is highly recommended to perform a titration experiment to determine the ideal conditions for your specific cells.

| Parameter | Recommended Starting Range | Rationale |

| 6-Carboxy-DCF DA Concentration | 1 - 25 µM[7][10] | A concentration that is too low may result in a weak signal, while an excessively high concentration can lead to cellular toxicity and artifacts. |

| Incubation Time | 30 - 60 minutes[1][10] | Sufficient time is required for cellular uptake and deacetylation of the probe. Prolonged incubation may lead to spontaneous oxidation of the probe. |

| Incubation Temperature | 37°C | This maintains optimal cellular function and enzymatic activity required for probe activation. |

Detailed Protocol for ROS Detection in Adherent Cells

This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.

Materials and Reagents

-

Adherent cells of interest

-

Appropriate cell culture medium (phenol red-free medium is recommended for fluorescence assays to reduce background)[3]

-

Phosphate-Buffered Saline (PBS), sterile

-

6-Carboxy-DCF DA powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

ROS-inducing agent (e.g., TBHP) for positive control

-

Black, clear-bottom 96-well plates suitable for fluorescence measurement

-

Fluorescence microplate reader or fluorescence microscope

Reagent Preparation

-

6-Carboxy-DCF DA Stock Solution (e.g., 10 mM): Dissolve the 6-Carboxy-DCF DA powder in anhydrous DMSO. For example, dissolve 4.85 mg of DCFH-DA in 1 mL of DMSO to make a 10 mM stock solution.[1] Aliquot and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

6-Carboxy-DCF DA Working Solution (e.g., 10 µM): On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium or PBS to the desired final concentration.[1] It is critical to prepare this solution fresh immediately before use. [9][10]

Experimental Workflow

The following workflow diagram outlines the key steps of the assay.

Caption: Step-by-step workflow for ROS detection.

Step-by-Step Protocol

-

Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment (e.g., 2 x 10^5 cells/well for a 24-well plate, adjust for a 96-well plate).[1][9] Culture the cells overnight to allow for adherence.[1]

-

Cell Treatment: Remove the culture medium and treat the cells with your experimental compounds, positive control (e.g., 100 µM TBHP), and vehicle control for the desired period.

-

Probe Loading:

-

Washing:

-

Fluorescence Measurement:

-

Add 100 µL of PBS or phenol red-free medium to each well.[1]

-

Immediately measure the fluorescence intensity using either a fluorescence microplate reader or a fluorescence microscope.

-

| Detection Method | Excitation Wavelength | Emission Wavelength |

| Fluorescence Microplate Reader | ~485 nm[3][5] | ~530 nm[3][5] |

| Fluorescence Microscope | FITC/GFP filter set[9] | FITC/GFP filter set[9] |

Data Analysis and Interpretation

The raw fluorescence intensity values should be normalized to account for variations in cell number between wells.

Normalization of Fluorescence Data

After measuring the DCF fluorescence, the cell number per well can be determined using a variety of methods, such as a DNA quantification assay (e.g., Hoechst stain) or a protein quantification assay (e.g., sulforhodamine B (SRB) assay).[8][15] Normalizing the fluorescence signal to the cell number provides a more accurate representation of the ROS levels per cell.[8]

Calculation:

Normalized ROS Level = (Fluorescence Intensity of Sample) / (Cell Number or Protein Content of Sample)

The results are typically expressed as a fold change or percentage relative to the untreated negative control.[8]

Interpreting the Results

An increase in the normalized fluorescence intensity in treated cells compared to the negative control indicates an increase in intracellular ROS levels. Conversely, a decrease in fluorescence in cells pre-treated with an antioxidant before the experimental treatment would suggest a reduction in ROS.

Troubleshooting and Scientific Integrity

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Incomplete removal of extracellular probe.- Autofluorescence from phenol red in the medium.[3]- Spontaneous oxidation of the probe. | - Ensure thorough washing steps.[1][3]- Use phenol red-free medium for the final measurement step.[16]- Prepare the working solution immediately before use and protect it from light.[9][10] |

| Phototoxicity and Photooxidation | - The DCFH probe can be oxidized by light, leading to artificially high fluorescence signals.[17][18] | - Minimize exposure of the stained cells to light, especially the excitation light from the microscope.[17]- Acquire images promptly after staining. |

| Probe Leakage | - Over time, the deacetylated probe can leak out of the cells. | - The carboxylated form of the probe (6-Carboxy-DCF DA) has better intracellular retention.[10]- Perform measurements promptly after the final wash step. |

| Lack of Specificity | - DCFH reacts with a broad range of ROS and reactive nitrogen species (RNS).[3][6] | - Be cautious in attributing the signal to a specific ROS. The assay measures general oxidative stress.[1][2]- Consider using more specific probes if you need to identify a particular ROS.[1] |

| No Signal or Weak Signal | - Low cell density.- Suboptimal probe concentration or incubation time.- Ineffective ROS-inducing agent (for positive control). | - Optimize cell seeding density.[9]- Perform a titration of the probe concentration and incubation time.[9]- Use a well-characterized positive control at an effective concentration.[19] |

Conclusion

The 6-Carboxy-DCF DA assay is a powerful tool for assessing intracellular ROS levels in adherent cells. By understanding the underlying chemical principles, incorporating rigorous controls, and being mindful of the potential limitations, researchers can generate reliable and reproducible data. This detailed guide provides the necessary framework to confidently employ this assay in your research and contribute to the ever-growing understanding of the role of oxidative stress in health and disease.

References

-

Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020-06-23). NIH. [Link]

-

ROS Detection in Adherent Cells via DCFH DA Staining. (2023-07-27). YouTube. [Link]

-

A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021-01-05). NIH. [Link]

-

Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC - NIH. [Link]

-

Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Springer Nature Experiments. [Link]

-

Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020-08-09). NCBI. [Link]

-

Identification of ROS using oxidized DCFDA and flow-cytometry. PubMed. [Link]

-

Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. (2013-02-04). PMC - NIH. [Link]

-

Light-induced autoxidation in DCFH-DA-loaded HLE cells (A) and... ResearchGate. [Link]

-

Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie. [Link]

-

Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA). Bio-protocol. [Link]

-

Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. PMC - PubMed Central. [Link]

-

Photoreaction problems using DCFDA staining for ROS analysis in oocytes and embryos by fluorescence microscopy? ResearchGate. [Link]

-

Estimation of Intracellular ROS using H2DCFDA Molecular Probes. JoVE. [Link]

-

Positive control for ROS measurement in DCFH-DA ROS assay ? ResearchGate. [Link]

-

Demystifying ROS Detection: Choosing the Right Method to Unveil Oxidative Stress. Elabscience. [Link]

-

Carboxy-DCFDA fluorescence intensities of the images presented in Fig.... ResearchGate. [Link]

-

Implications of dichlorofluorescein photoinstability for detection of UVA-induced oxidative stress in fibroblasts and keratinocyte cells. Photochemical & Photobiological Sciences (RSC Publishing). [Link]

-

What If There's No Positive Signal in ROS Detection? A Deep Dive Into ROS Probes. Elabscience. [Link]

-

Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Image Analyst MKII Online Manual. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doc.abcam.com [doc.abcam.com]

- 6. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cosmobiousa.com [cosmobiousa.com]

- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 10. lumiprobe.com [lumiprobe.com]

- 11. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. assaygenie.com [assaygenie.com]

- 13. researchgate.net [researchgate.net]

- 14. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. yeasenbio.com [yeasenbio.com]

Application Notes and Protocols for the Preparation of 6-Carboxy-DCF DA Stock Solutions

Introduction: The Role of 6-Carboxy-DCF DA in Cellular ROS Detection

6-Carboxy-2',7'-dichlorodihydrofluorescein diacetate (6-Carboxy-DCF DA) is a pivotal chemical probe for researchers in cellular biology, pharmacology, and drug development, enabling the quantification of intracellular reactive oxygen species (ROS).[1][2] ROS, which include free radicals like superoxide and non-radicals such as hydrogen peroxide, are highly reactive molecules that can inflict damage on proteins, lipids, and DNA when present in excess—a state known as oxidative stress.[3] Oxidative stress is implicated in the pathophysiology of numerous diseases, making the accurate measurement of ROS a critical aspect of biomedical research.[4][5]

The operational principle of 6-Carboxy-DCF DA is a two-stage intracellular process.[4] Initially, its diacetate form renders the molecule cell-permeant, allowing it to passively diffuse across the plasma membrane into the cytosol.[1][5] Once inside the cell, ubiquitous intracellular esterases cleave the acetate groups, transforming the molecule into the non-fluorescent 6-Carboxy-2',7'-dichlorodihydrofluorescein (6-Carboxy-DCFH).[1][4] This transformation also introduces negative charges, which significantly improves the probe's retention within the cell compared to its non-carboxylated counterparts.[1][6] In the presence of ROS, 6-Carboxy-DCFH is oxidized to 6-carboxy-2',7'-dichlorofluorescein (6-Carboxy-DCF), a highly fluorescent compound that can be readily detected by fluorescence microscopy, flow cytometry, or microplate readers.[1][3]

This guide provides a detailed, field-proven protocol for the preparation of 6-Carboxy-DCF DA stock solutions, ensuring the integrity and efficacy of the probe for reproducible and reliable experimental outcomes.

Mechanism of Action: From Non-Fluorescent Precursor to Fluorescent Reporter

The conversion of 6-Carboxy-DCF DA to its fluorescent derivative is a critical process that underpins its utility as a ROS indicator. The workflow can be visualized as a sequential activation pathway within the cell.

Caption: Intracellular activation of 6-Carboxy-DCF DA.

Quantitative and Storage Data

Proper handling and storage of 6-Carboxy-DCF DA are paramount to prevent its degradation and ensure experimental consistency. The following table summarizes its key properties.

| Parameter | Value | Source(s) |

| Molecular Weight | 531.30 g/mol | [1][2] |

| Appearance | White to off-white solid | [1][7] |

| Recommended Solvents | High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | [1][2][8] |

| Excitation Maximum | ~504 nm (for the oxidized form, 6-Carboxy-DCF) | [1][2] |

| Emission Maximum | ~525 nm (for the oxidized form, 6-Carboxy-DCF) | [1][2] |

| Long-Term Storage | -20°C, in the dark, desiccated | [1][2][3][9] |

| Stock Solution Storage | Aliquoted at -20°C or -80°C for up to one month | [9] |

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution of 6-Carboxy-DCF DA, a common starting concentration for subsequent dilutions to working concentrations (typically 1-10 µM).[1][5]

Materials

-

6-Carboxy-DCF DA powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes (amber or covered in foil)

-

Pipettors and sterile pipette tips

-

Vortex mixer

-

-20°C freezer

Workflow for Stock Solution Preparation

Caption: Step-by-step workflow for preparing 6-Carboxy-DCF DA stock.

Step-by-Step Methodology

-

Reagent Equilibration: Before opening, allow the vial of 6-Carboxy-DCF DA powder to equilibrate to room temperature for at least 20 minutes. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder, which can lead to hydrolysis and inactivation of the reagent.

-

Calculation of Solvent Volume: To prepare a 10 mM stock solution, the required volume of DMSO must be calculated based on the mass of the 6-Carboxy-DCF DA powder. The molecular weight is 531.30 g/mol .

-

Formula: Volume (L) = Mass (g) / (Molarity (mol/L) × Molecular Weight ( g/mol ))

-

Example for 1 mg of powder:

-

Mass = 0.001 g

-

Molarity = 0.010 mol/L

-

Volume (L) = 0.001 / (0.010 × 531.30) = 0.0001882 L

-

Volume (µL) = 188.2 µL

-

-

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial containing the 6-Carboxy-DCF DA powder. Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming may be required to facilitate dissolution, but avoid excessive heat.[7]

-

Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles and exposure to light and air, it is imperative to aliquot the stock solution.[9] Dispense small, single-use volumes (e.g., 10-20 µL) into amber or foil-wrapped microcentrifuge tubes.

-

Storage: Immediately store the aliquots at -20°C or -80°C in a desiccated, dark environment.[1][3][7] When stored correctly, the DMSO stock solution is stable for at least one month.[7]

Expert Insights and Trustworthiness

-

Solvent Choice: Anhydrous DMSO is the solvent of choice due to its excellent solvating power for 6-Carboxy-DCF DA and its miscibility with aqueous cell culture media.[1][2][8] The use of anhydrous grade is crucial as water can hydrolyze the acetate esters, rendering the probe unable to enter cells.

-

Light Sensitivity: 6-Carboxy-DCF DA and its derivatives are susceptible to photo-oxidation.[6] All steps, from preparation to application, should be performed with minimal exposure to light. Use amber tubes and cover plates with foil whenever possible.

-

Fresh Working Solutions: Always prepare fresh working solutions by diluting the stock solution in a suitable buffer (e.g., Hanks' Balanced Salt Solution) immediately before use.[1][10] Do not store diluted, aqueous solutions, as the probe will oxidize over time, leading to high background fluorescence.[1]

-

Serum-Free Incubation: When loading cells with the probe, it is advisable to use a serum-free medium. Serum contains esterase activity that can cleave the diacetate groups extracellularly, preventing the probe from efficiently entering the cells.[1][11]

-

Self-Validation: To validate your stock solution, include appropriate controls in your experiments. A positive control, such as cells treated with a known ROS inducer like hydrogen peroxide or tert-butyl hydroperoxide, will confirm the probe's responsiveness.[6] A negative control of unloaded cells will account for cellular autofluorescence.[6]

References

-

Khan, F., et al. (2019, March 6). Anyone who has an experience working with Carboxy-H2DCFDA in microplate reader? ResearchGate. Retrieved from [Link]

-

Zielonka, J., et al. (2021). Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status. Antioxidants, 10(4), 539. Retrieved from [Link]

-

Pogue, A. I., & Lukiw, W. J. (2018). Metal-Sulfate Induced Generation of ROS in Human Brain Cells: Detection Using an Isomeric Mixture of 5- and 6-Carboxy-2′,7′-Dichlorofluorescein Diacetate (Carboxy-DCFDA) as a Cell Permeant Tracer. International Journal of Molecular Sciences, 19(9), 2749. Retrieved from [Link]

-

Nanopartikel.info. (2015, January 7). Cellular DCF-DA assay. Retrieved from [Link]

-

Image Analyst MKII. (2015, November 12). Assay of cytosolic levels of reactive oxygen species using DCFDA-AM with internal calibration using H2O2. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. 6-Carboxy-H2DCFDA (6-carboxy-2',7'-dichlorodihydrofluorescein), 247044-02-6 | BroadPharm [broadpharm.com]

- 3. doc.abcam.com [doc.abcam.com]

- 4. Experimental Conditions That Influence the Utility of 2′7′-Dichlorodihydrofluorescein Diacetate (DCFH2-DA) as a Fluorogenic Biosensor for Mitochondrial Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Carboxy-DCFDA Fluorescent ROS Detector Probe [sigmaaldrich.com]

- 9. nanopartikel.info [nanopartikel.info]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting High Background Fluorescence in DCF-DA Assays

Welcome to the technical support center for DCF-DA assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to high background fluorescence, ensuring the generation of reliable and reproducible data in the study of intracellular reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)